Anabasamine

Vue d'ensemble

Description

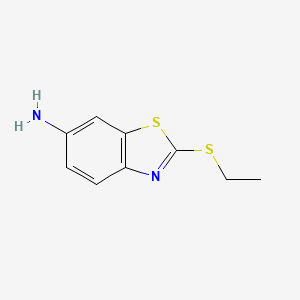

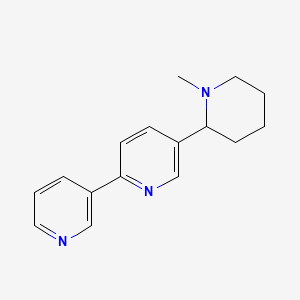

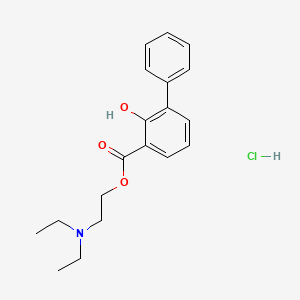

Anabasamine is an alkaloid compound with the molecular formula C16H19N3 and a molecular weight of 253.35 g/mol . It is derived from the aerial part of the Anabasis aphylla L. plant . It is structurally similar to nicotine .

Synthesis Analysis

The synthesis of Anabasamine has been confirmed experimentally through the production of 2,3′-bipyridyl-5-carboxylic acid by the oxidation of the base . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis

The structure of Anabasamine has been proposed as 5-(N-methyl-2′-piperidyl)-2,3′-bipyridyl based on UV, IR, NMR, and mass spectroscopic data .Chemical Reactions Analysis

Alkaloids extraction was carried out using polar and apolar solvents . Forty-nine compounds belonging to 16 families were identified .Physical And Chemical Properties Analysis

Anabasamine is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Applications De Recherche Scientifique

Anabasamine in the Field of Chemistry

- Summary of the Application : Anabasamine is a pyridine derivative . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

- Methods of Application or Experimental Procedures : The structure of pyridine was elucidated by Wilhelm Korner (1869) and James Dewar (1871) . Pyridine is one of the nuclear reactants of more than 7000 existing drug molecules of pharmaceutical importance .

- Results or Outcomes : The diverse physiochemical properties like water solubility, weak basicity, chemical stability, hydrogen bond-forming ability, protein-binding capacity, cell permeability, and size of the molecules have attracted the attention of medicinal chemists .

Anabasamine in the Field of Pharmaceuticals

- Summary of the Application : Anabasamine is a pyridine-based natural product . Pyridine-based natural products consist of a variety of interesting compounds with diverse structures that originate from the five kingdoms of life .

- Methods of Application or Experimental Procedures : Anabasamine is isolated from Anabasis aphylla . It is one of the more than 7000 existing drug molecules of pharmaceutical importance that use pyridine as a nuclear reactant .

- Results or Outcomes : The interesting molecular architecture of pyridine-based compounds like Anabasamine seeks attention to isolate derivatives of medicinal interest from natural sources .

Anabasamine in the Field of Synthetic Chemistry

- Summary of the Application : Anabasamine is used in the synthesis of substituted pyridines with diverse functional groups . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .

- Methods of Application or Experimental Procedures : This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

- Results or Outcomes : Totally ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines were synthesized showing the robustness of the developed methodology .

Anabasamine in the Field of Pharmacology

- Summary of the Application : Anabasamine has been found to have hypothermal action, enhances the effect of aminazine [chloropromazine] and hypnotics, possesses a central myorelaxant effect and pronounced analgesic activity, and enhances the similar property of morphine 2- to 12-fold . It also has sedative, hypotensive, and ganglioblocking actions .

- Methods of Application or Experimental Procedures : Anabasamine is isolated from the seeds of the plant Anabasis aphylla L .

- Results or Outcomes : Anabasamine lowers the tonus of the smooth musculature and retards the cardiac rhythm .

Anabasamine in the Field of Synthetic Chemistry

- Summary of the Application : Anabasamine is used in the synthesis of substituted pyridines with diverse functional groups . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .

- Methods of Application or Experimental Procedures : This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

- Results or Outcomes : Totally ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines were synthesized showing the robustness of the developed methodology .

Anabasamine in the Field of Pharmacology

- Summary of the Application : Noranabasamine, which is related to anabasamine, is known to inhibit acetylcholine esterase and exhibits anti-inflammatory activity .

- Methods of Application or Experimental Procedures : Noranabasamine is isolated from the poisonous semi-shrub Anabasis aphylla of Central Asia .

- Results or Outcomes : Noranabasamine has been found to have significant anti-inflammatory activity .

Propriétés

IUPAC Name |

5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRDBHMKTWECOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942578 | |

| Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anabasamine | |

CAS RN |

20410-87-1 | |

| Record name | Anabasamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20410-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabasamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANABASAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LB65490V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)